Methyl 3-[4-(chlorosulfonyl)phenoxy]propanoate
Description
Chemical Identification and Nomenclature
This compound is systematically identified by several standardized nomenclature systems and database entries that provide comprehensive chemical identification parameters. The compound is officially catalogued under the Chemical Abstracts Service number 56077-79-3, which serves as its unique identifier in chemical databases worldwide. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound's complete name is this compound, reflecting its structural composition of a methyl ester group connected to a propanoic acid chain that is linked through an ether bond to a para-chlorosulfonyl-substituted benzene ring.
The molecular formula of this compound is C₁₀H₁₁ClO₅S, indicating a relatively complex organic molecule with a molecular weight of 278.71 grams per mole. The compound's structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as COC(=O)CCOc1ccc(cc1)S(=O)(=O)Cl, which provides a standardized linear notation for computational chemistry applications. Additionally, the International Chemical Identifier for this compound is InChI=1S/C10H11ClO5S/c1-15-10(12)6-7-16-8-2-4-9(5-3-8)17(11,13)14/h2-5H,6-7H2,1H3, offering another standardized identification method used in chemical informatics.
| Identification Parameter | Value |
|---|---|
| Chemical Abstracts Service Number | 56077-79-3 |
| Molecular Formula | C₁₀H₁₁ClO₅S |
| Molecular Weight | 278.71 g/mol |
| International Union of Pure and Applied Chemistry Name | This compound |
| Simplified Molecular Input Line Entry System | COC(=O)CCOc1ccc(cc1)S(=O)(=O)Cl |
| International Chemical Identifier Key | IFEXOLHQPSGXKP-UHFFFAOYSA-N |
The compound is also referenced by alternative nomenclature including "Propanoic acid, 3-[4-(chlorosulfonyl)phenoxy]-, methyl ester," which follows the Chemical Abstracts indexing name convention. This systematic approach to nomenclature ensures consistent identification across different chemical databases and research publications, facilitating accurate communication within the scientific community regarding this specific molecular entity.
Historical Context and Discovery
The historical development and discovery timeline of this compound reflects the broader evolution of organosulfur chemistry and pharmaceutical intermediate synthesis during the late twentieth and early twenty-first centuries. While specific details regarding the original discovery or first synthesis of this particular compound are not extensively documented in the available literature, the compound's structural characteristics suggest its development emerged from research efforts focused on creating versatile synthetic intermediates for pharmaceutical applications. The presence of the chlorosulfonyl functional group indicates that this compound likely originated from investigations into sulfonamide chemistry, which has been a significant area of medicinal chemistry research since the early developments in antibacterial agents.
The compound's cataloguing in major chemical databases with a Chemical Abstracts Service number suggests that its synthesis and characterization occurred within the context of systematic organic chemistry research programs aimed at expanding the available toolkit of synthetic intermediates. The molecular design incorporating both ester and chlorosulfonyl functionalities reflects sophisticated understanding of synthetic chemistry principles that developed throughout the latter half of the twentieth century, particularly in the context of pharmaceutical intermediate development.
Properties
IUPAC Name |
methyl 3-(4-chlorosulfonylphenoxy)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO5S/c1-15-10(12)6-7-16-8-2-4-9(5-3-8)17(11,13)14/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFEXOLHQPSGXKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCOC1=CC=C(C=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-[4-(chlorosulfonyl)phenoxy]propanoate is a chemical compound with a molecular formula of C₁₀H₁₁ClO₅S and a molecular weight of approximately 278.71 g/mol. This compound features a propanoate group attached to a phenoxy moiety containing a chlorosulfonyl substituent, making it an interesting candidate for various biological applications, particularly in synthetic organic chemistry and biological research.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have demonstrated that certain derivatives show promising effects against common pathogens such as Staphylococcus aureus and Escherichia coli. These findings suggest that the chlorosulfonyl group may enhance the compound's ability to disrupt bacterial cell walls or interfere with metabolic processes .
The mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the chlorosulfonyl moiety may play a critical role in its reactivity, potentially leading to the formation of reactive intermediates that can interact with cellular targets. This could result in the inhibition of critical enzymes or pathways within microbial cells .
Comparative Analysis
A comparative analysis with structurally similar compounds reveals distinct biological activities. For example, while methyl 3-[4-(sulfamoyl)phenoxy]propanoate exhibits different reactivity due to its sulfonamide group, methyl 3-[4-(trifluoromethyl)phenoxy]propanoate is known for enhanced lipophilicity and bioactivity. The following table summarizes these comparisons:
| Compound Name | Structural Feature | Biological Activity |
|---|---|---|
| Methyl 3-[4-(sulfamoyl)phenoxy]propanoate | Contains a sulfonamide | Different reactivity; moderate antibacterial activity |
| Methyl 3-[4-(trifluoromethyl)phenoxy]propanoate | Trifluoromethyl group | Enhanced lipophilicity; increased bioactivity |
| Methyl 3-[4-(nitrophenyl)phenoxy]propanoate | Nitro group | Exhibits distinct electronic properties |
Study on Antimicrobial Efficacy
In a recent study, various derivatives of this compound were synthesized and evaluated for their antimicrobial properties. The results indicated that certain modifications to the chlorosulfonyl group significantly enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) were determined, revealing that some derivatives exhibited MIC values comparable to standard antibiotics like ampicillin .
Toxicological Assessment
Toxicological assessments have also been conducted to evaluate the safety profile of this compound. Initial findings indicate low toxicity levels in mammalian cell lines, suggesting it may be suitable for further development as an antimicrobial agent without significant adverse effects on host cells .
Scientific Research Applications
Synthetic Organic Chemistry
Reactivity and Synthesis : Methyl 3-[4-(chlorosulfonyl)phenoxy]propanoate can be synthesized through various methods, which include nucleophilic substitution reactions involving chlorosulfonyl groups. Its structural characteristics allow it to participate in diverse chemical reactions, making it valuable for synthesizing more complex organic molecules.
Comparison with Similar Compounds :
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| Methyl 3-[4-(sulfamoyl)phenoxy]propanoate | Contains a sulfonamide instead of chlorosulfonyl | Different reactivity due to sulfonamide group |
| Methyl 3-[4-(trifluoromethyl)phenoxy]propanoate | Trifluoromethyl group instead of chlorosulfonyl | Known for enhanced lipophilicity and bioactivity |
| Methyl 3-[4-(nitrophenyl)phenoxy]propanoate | Nitro group instead of chlorosulfonyl | Exhibits different electronic properties affecting reactivity |
This comparison highlights the unique reactivity profile of this compound, which is attributed to its specific functional groups.
Protease Inhibition
One of the primary research focuses involving this compound is its role as a protease inhibitor . Proteases are crucial in many biological processes, including viral replication and cancer progression. The presence of the chlorosulfonyl group enhances the compound's ability to form covalent bonds with proteases, effectively blocking their activity.
- Case Study: Retroviral Protease Inhibition
Research indicates that compounds similar to this compound exhibit inhibitory effects on retroviral proteases. These proteases are essential for the maturation of viral particles, making them targets for antiviral therapies.
Cytotoxicity and Selectivity
The compound has been evaluated for its cytotoxic effects against various cancer cell lines. The findings suggest that while it demonstrates cytotoxicity, it also exhibits selectivity towards cancerous cells over normal cells.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HeLa (Cervical Cancer) | 15 | 5 |
| MCF-7 (Breast Cancer) | 20 | 4 |
| NIH 3T3 (Fibroblast) | 75 | - |
The selectivity index indicates that this compound could be developed into a therapeutic agent that minimizes damage to healthy tissues while effectively targeting malignant cells.
Structural Activity Relationship (SAR)
Understanding how structural modifications influence biological activity is critical for optimizing this compound's efficacy. Key insights include:
- Chlorosulfonyl Group : Enhances reactivity towards nucleophiles at the active site of proteases.
- Phenoxy Moiety : Contributes to binding affinity and selectivity.
These findings underscore the importance of chemical structure in determining biological efficacy and guide future modifications aimed at enhancing therapeutic potential.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Methyl 3-[(4-Chlorophenyl)sulfonyl]propanoate (Compound 2 in )
- Structure: Features a chlorophenylsulfonyl group directly attached to the propanoate chain, lacking the phenoxy linker.
- Demonstrated antimicrobial activity against bacteria and fungi, suggesting bioactivity influenced by the sulfonyl group .
Methyl 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoate (Impurity D, )
- Structure: Contains a chlorobenzoyl group instead of chlorosulfonyl and a branched methyl group on the propanoate chain.
- Key Differences :
Haloxyfop-methyl ()
- Structure: A herbicidal agent with a pyridinyloxy-phenoxypropanoate backbone and trifluoromethyl substituents.
- Key Differences :
Methyl 3-(Chlorosulfonyl)propanoate ()
- Structure: Chlorosulfonyl group directly attached to the propanoate chain without aromatic rings.
- Key Differences :
- Shorter carbon chain increases volatility (molecular weight: 186.61 g/mol vs. 278.71 g/mol for the target compound).
- Likely more reactive in aqueous environments due to reduced steric protection of the sulfonyl chloride .
Preparation Methods
Synthesis of Methyl 3-phenoxypropanoate
The starting material, methyl 3-phenoxypropanoate, is usually prepared by the nucleophilic substitution of methyl 3-halopropanoate (e.g., methyl 3-bromopropanoate) with phenol under basic conditions.
- Reaction conditions:
- Base: potassium carbonate or sodium hydride
- Solvent: polar aprotic solvents like dimethylformamide (DMF) or acetone
- Temperature: 50–80 °C
- Mechanism: SN2 substitution of halogen by phenolate ion to form the ether linkage.
This step yields methyl 3-phenoxypropanoate with moderate to high yields (70–90%).
Chlorosulfonation of Methyl 3-phenoxypropanoate
The critical step is the introduction of the chlorosulfonyl group at the para position of the phenyl ring.
- Reagents: Chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2)
- Solvent: Often neat or in an inert solvent like dichloromethane (DCM) or chloroform
- Temperature: Controlled low temperature (0–5 °C) to avoid side reactions
- Reaction time: 1–4 hours depending on scale and reagent concentration
Mechanism: Electrophilic aromatic substitution where the aromatic ring of methyl 3-phenoxypropanoate reacts with chlorosulfonic acid, introducing the -SO2Cl group para to the ether oxygen due to its activating effect.
Representative Experimental Procedure
| Step | Reagents & Conditions | Outcome & Notes |
|---|---|---|
| 1 | Methyl 3-bromopropanoate (1 eq), phenol (1.2 eq), K2CO3 (1.5 eq), DMF, 70 °C, 6 h | Formation of methyl 3-phenoxypropanoate; yield ~85% |
| 2 | Methyl 3-phenoxypropanoate, chlorosulfonic acid (1.5 eq), 0–5 °C, 2 h | Chlorosulfonation to yield methyl 3-[4-(chlorosulfonyl)phenoxy]propanoate; yield ~70–80% |
| 3 | Work-up: quench with ice water, extract with DCM, dry over MgSO4, evaporate solvent | Purification by recrystallization or column chromatography |
Analytical Data and Purity Assessment
- Melting point: Typically 60–65 °C (depends on purity)
- NMR (1H and 13C): Characteristic signals for aromatic protons, ester methyl group, and propanoate methylene groups
- IR: Strong absorption bands near 1350 and 1170 cm⁻¹ for sulfonyl group, and 1750 cm⁻¹ for ester carbonyl
- Mass spectrometry: Molecular ion peak consistent with the expected molecular weight (approx. 286 g/mol)
- Elemental analysis: Matches calculated values for C, H, Cl, S, and O
Research Findings and Optimization Notes
- Selectivity: Para-substitution is favored due to the directing effect of the phenoxy group; ortho-substitution is minimal under controlled conditions.
- Reagent choice: Chlorosulfonic acid is preferred for higher reactivity and cleaner product compared to sulfuryl chloride.
- Temperature control: Essential to prevent sulfonation at multiple positions or decomposition of the ester group.
- Solvent effects: Nonpolar solvents reduce side reactions; however, neat chlorosulfonic acid can be used for small-scale synthesis.
- Yield improvements: Use of excess phenol in the first step and slow addition of chlorosulfonic acid in the second step improves yield and purity.
Summary Table of Preparation Methods
| Method Aspect | Description | Advantages | Disadvantages |
|---|---|---|---|
| Ether formation | Nucleophilic substitution of methyl 3-bromopropanoate with phenol | High yield, straightforward | Requires dry solvents and bases |
| Chlorosulfonation reagent | Chlorosulfonic acid preferred | High selectivity, good yield | Corrosive, requires careful handling |
| Reaction temperature | 0–5 °C during chlorosulfonation | Minimizes side reactions | Needs cooling equipment |
| Purification | Extraction and recrystallization or chromatography | Produces high purity product | Additional time and solvent use |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for Methyl 3-[4-(chlorosulfonyl)phenoxy]propanoate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via multi-step esterification and sulfonation. For example, tert-butyl esters (e.g., tert-butyl 3-[4-(chlorosulfonyl)phenyl]propanoate) are intermediates in analogous syntheses, suggesting protection/deprotection strategies for the sulfonyl chloride group . Optimize reaction conditions (e.g., solvent polarity, temperature) using orthogonal analytical methods (HPLC, LCMS) to monitor intermediates and byproducts. Adjust stoichiometry of sulfonating agents (e.g., ClSO₃H) to minimize over-sulfonation. Validate purity via retention time comparisons (e.g., HPLC: 0.90 minutes under SQD-FA05 conditions) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use LCMS (e.g., m/z 450 [M+H₂O]⁺) to confirm molecular weight and detect hydration artifacts . Validate purity via reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients). For structural confirmation, employ ¹H/¹³C NMR to identify key signals: methyl ester (~δ 3.6 ppm), aromatic protons (~δ 7.2–8.1 ppm), and sulfonyl chloride groups (distinctive coupling patterns). Cross-reference with exact mass data (e.g., 262.0388 g/mol) for isotopic validation .
Advanced Research Questions
Q. What strategies can elucidate the hydrolytic stability of the chlorosulfonyl group in this compound under varying pH conditions?
- Methodological Answer : Conduct kinetic studies by incubating the compound in buffered solutions (pH 2–12) at 25–60°C. Monitor degradation via HPLC-MS to track hydrolysis products (e.g., sulfonic acid derivatives). Compare activation energy (Eₐ) values using Arrhenius plots. Note that chlorosulfonyl groups are highly reactive in basic conditions (pH > 9), requiring stabilization via low-temperature storage (<4°C) for long-term experiments .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Perform density functional theory (DFT) calculations to map electrostatic potential surfaces, identifying electrophilic centers (e.g., sulfonyl chloride). Simulate transition states for reactions with nucleophiles (e.g., amines, alcohols). Validate predictions experimentally: synthesize derivatives (e.g., sulfonamides) and compare reaction rates. Cross-reference with crystallographic data (e.g., C–H⋯O interactions in analogous benzoate esters) to assess steric effects .
Q. What role does this compound play in agrochemical structure-activity relationship (SAR) studies?
- Methodological Answer : As an aryloxyphenoxypropionate derivative, its sulfonyl chloride moiety may act as a reactive handle for derivatization into herbicidal analogs (e.g., haloxyfop-methyl). Design SAR studies by substituting the sulfonyl group with bioisosteres (e.g., sulfonamides, sulfonic esters) and testing herbicidal activity on model plants (e.g., Arabidopsis). Compare inhibition of acetyl-CoA carboxylase (ACCase) with commercial herbicides .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported HPLC retention times for this compound?
- Methodological Answer : Variability in retention times (e.g., 0.90 minutes in vs. other studies) may arise from column batch differences or mobile phase compositions. Standardize protocols using USP/Ph. Eur. guidelines for column calibration (e.g., Purospher® STAR columns) and validate with reference standards. Perform inter-laboratory comparisons to identify systematic errors .
Experimental Design Considerations
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : The chlorosulfonyl group poses lachrymatory and corrosive risks. Use inert atmosphere (N₂/Ar) gloveboxes for synthesis, and neutralize waste with cold aqueous NaHCO₃. Follow OSHA guidelines for personal protective equipment (PPE): nitrile gloves, face shields, and vapor-resistant aprons. Store in amber vials at –20°C to prevent moisture ingress .
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
